5-({[(Benzyloxy)carbonyl]amino}methyl)furan-2-carboxylic acid
Description
5-({[(Benzyloxy)carbonyl]amino}methyl)furan-2-carboxylic acid is a furan-based carboxylic acid derivative featuring a benzyloxycarbonyl (Cbz)-protected aminomethyl substituent at the 5-position of the furan ring. The Cbz group serves as a protective moiety for the primary amine, enabling selective deprotection under hydrogenolysis conditions. Its structure combines the electron-rich furan ring with a polar carboxylic acid group and a hydrophobic Cbz-protected side chain, conferring unique physicochemical and reactivity profiles.
Properties
Molecular Formula |
C14H13NO5 |
|---|---|
Molecular Weight |
275.26 g/mol |
IUPAC Name |
5-(phenylmethoxycarbonylaminomethyl)furan-2-carboxylic acid |
InChI |
InChI=1S/C14H13NO5/c16-13(17)12-7-6-11(20-12)8-15-14(18)19-9-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,15,18)(H,16,17) |
InChI Key |
AGSUXSUNNDWITG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC2=CC=C(O2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({[(Benzyloxy)carbonyl]amino}methyl)furan-2-carboxylic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation reactions, such as the oxidation of an aldehyde or alcohol precursor.
Protection of the Amino Group: The amino group is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base like triethylamine to form the benzyloxycarbonyl-protected amino group.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-({[(Benzyloxy)carbonyl]amino}methyl)furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The benzyloxycarbonyl-protected amino group can be deprotected under acidic or hydrogenolytic conditions to yield the free amino group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Deprotection: Hydrogenation using palladium on carbon (Pd/C) or treatment with trifluoroacetic acid (TFA) can be used for deprotection.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Corresponding alcohol or aldehyde derivatives.
Deprotection: Free amino group derivatives.
Scientific Research Applications
5-({[(Benzyloxy)carbonyl]amino}methyl)furan-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.
Industry: Used in the production of polymers and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 5-({[(Benzyloxy)carbonyl]amino}methyl)furan-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The benzyloxycarbonyl-protected amino group can be selectively deprotected to reveal the active amino group, which can then interact with biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
5-(tert-Butoxycarbonylaminomethyl)-furan-2-carboxylic Acid Methyl Ester
- Structure : Differs in the protecting group (tert-butoxycarbonyl, Boc) and the presence of a methyl ester instead of a free carboxylic acid.
- Key Differences: Deprotection Conditions: Boc is removed under acidic conditions (e.g., trifluoroacetic acid), whereas the Cbz group in the target compound requires hydrogenolysis . Stability: Boc is more stable under basic conditions compared to Cbz, which may degrade under prolonged exposure to strong acids. Applications: Boc-protected derivatives are preferred in solid-phase peptide synthesis due to orthogonal protection strategies.
5-(Aminomethyl)furan-2-carboxylic Acid
- Structure : Lacks the Cbz group, featuring a free primary amine.
- Key Differences :
- Reactivity : The free amine enables direct acylation or salt formation, unlike the protected amine in the target compound .
- Solubility : Increased hydrophilicity due to the uncharged amine, contrasting with the hydrophobic Cbz group.
- Bioactivity : Free amines often exhibit enhanced interactions with biological targets but may suffer from rapid metabolic clearance.
5-(Methoxycarbonyl)furan-2-carboxylic Acid
- Structure : Contains a methoxycarbonyl ester group at the 5-position.
- Key Differences :
- Hydrolysis Susceptibility : The ester hydrolyzes under basic conditions to yield dicarboxylic acid, whereas the Cbz group remains intact under similar conditions .
- Electronic Effects : The electron-withdrawing ester group reduces furan ring electron density, altering reactivity in electrophilic substitutions.
5-[(4-Chlorophenoxy)methyl]furan-2-carboxylic Acid
- Structure: Substituted with a chlorophenoxymethyl group.
- Bioactivity: Halogenated derivatives often exhibit enhanced antimicrobial or cytotoxic activities, as seen in related compounds .
5-(3-Benzyloxy-phenyl)-furan-2-carboxylic Acid
- Structure : Features a benzyloxy-substituted phenyl ring at the 5-position.
- Key Differences: Steric Effects: The bulky phenyl group may hinder interactions with enzymes or receptors compared to the linear Cbz-amino methyl chain . Metabolic Stability: Benzyl ethers are prone to oxidative metabolism, whereas Cbz groups may offer greater stability in vivo.
Physicochemical and Pharmacological Data Comparison
Biological Activity
5-({[(Benzyloxy)carbonyl]amino}methyl)furan-2-carboxylic acid, a compound with the CAS number 1516776-95-6, has garnered attention in recent research due to its potential biological activities. This article reviews the compound's pharmacological properties, focusing on its inhibitory effects on various biological targets, particularly calcium-activated chloride channels (CaCCs) and its implications in therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 275.26 g/mol. The compound features a furan ring, an amino group, and a benzyloxycarbonyl moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C14H13NO5 |
| Molecular Weight | 275.26 g/mol |
| CAS Number | 1516776-95-6 |
| InChIKey | MFCD23810394 |
Inhibition of Calcium-Activated Chloride Channels (CaCCs)
Recent studies have highlighted the compound's significant inhibitory effects on TMEM16A, a calcium-activated chloride channel implicated in various physiological processes. The compound was synthesized and tested alongside other derivatives for their ability to inhibit TMEM16A activity.
- Inhibitory Potency : Compounds structurally related to this compound demonstrated notable inhibition of TMEM16A with IC50 values below 6 μM. For example, one derivative exhibited an IC50 value of 2.8 ± 1.3 μM, indicating strong inhibitory potential against this target .
- Structure-Activity Relationship : The presence of a free carboxylic acid group rather than an ester functionality was found to enhance the inhibitory potency of these compounds. This suggests that structural modifications can significantly impact biological activity .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds structurally related to this compound:
- TMEM16A Inhibition Study : A comprehensive study synthesized multiple derivatives and assessed their inhibitory effects on TMEM16A using Fischer rat thyroid (FRT) cells. The results indicated that modifications at the benzyloxy position significantly influenced activity, with several compounds achieving IC50 values indicative of high potency .
- Antimicrobial Evaluation : A review highlighted the antimicrobial efficacy of various conjugates derived from furan-based structures, emphasizing that certain substitutions could enhance activity against specific bacterial strains . Although direct data on the compound is sparse, these findings provide insight into its potential applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
